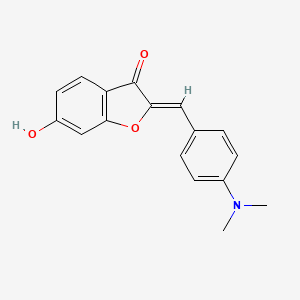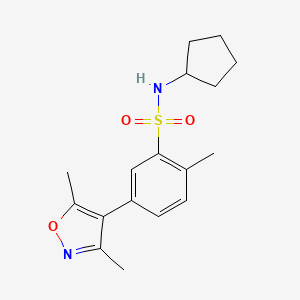![molecular formula C8H12O3 B2532584 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2168063-53-2](/img/structure/B2532584.png)
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique bicyclic structure, which includes an oxygen atom within the ring system. This compound has a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to fit into various binding sites, potentially modulating biological activities. Detailed studies on its mechanism of action are ongoing, and specific molecular targets may vary depending on the application.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar compound with a nitrogen atom in the ring system, used in the synthesis of tropane alkaloids.
11-Oxatricyclo[5.2.1.0]decane: Another related compound with a different ring structure, used in various synthetic applications.
Uniqueness
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its oxygen-containing bicyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable scaffold in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNBPCWKXEQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the impact of the hydroxymethyl group conformation on the supramolecular structure of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?
A: The conformation of the hydroxymethyl group, whether anti or gauche, significantly influences the dimensionality of the supramolecular structures formed through O-H...O hydrogen bonds. [, ] For instance, in 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, the anti conformation leads to the formation of one-dimensional step-ladder structures. [] Conversely, in 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, the gauche conformation results in a two-dimensional structure characterized by carboxylic acid dimers connected by hydroxyl-to-ether contacts. []
Q2: How does the introduction of alkenyl or alkynyl groups affect the structure of this compound derivatives?
A: Replacing the ethyl groups in 7,7-diethyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid with unsaturated alkenyl or alkynyl groups can significantly alter both the molecular structure and hydrogen-bonding patterns. [] While substituting a single ethyl group with a vinyl group shows minimal impact, replacing both ethyl groups with vinyl or acetylene appendages leads to more substantial changes in molecular structure and results in different hydrogen-bonding motifs. []
Q3: What is the role of N-alkylamide substituents in the supramolecular organization of this compound derivatives?
A: Introducing N-alkylamide substituents in axial positions, along with the hydroxymethyl group, can lead to the formation of diverse two- and three-dimensional hydrogen-bonding networks. [] These networks often utilize a dimeric substructure as a supramolecular synthon, highlighting the potential for crystal engineering using these derivatives. []
Q4: Are there any analytical techniques used to characterize the structure of these compounds?
A: X-ray crystallography has been extensively employed to determine the solid-state structures of various this compound derivatives. [, , , ] This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, ultimately elucidating the conformation and intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2532501.png)



![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)


![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)


![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)


